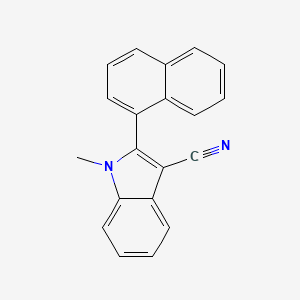
1-Methyl-2-(naphthalen-1-yl)-1H-indole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-(naphthalen-1-yl)-1H-indole-3-carbonitrile is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products. This particular compound is characterized by the presence of a naphthalene ring fused to an indole structure, with a methyl group at the 1-position and a cyano group at the 3-position.
Preparation Methods
The synthesis of 1-Methyl-2-(naphthalen-1-yl)-1H-indole-3-carbonitrile can be achieved through several synthetic routes. One common method involves the Sonogashira coupling reaction, followed by iodocyclization, Suzuki–Miyaura coupling, and condensation reactions . These reactions typically require specific catalysts and conditions to ensure high yield and purity.
For industrial production, the process may involve optimizing these reactions to scale up the production while maintaining efficiency and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
1-Methyl-2-(naphthalen-1-yl)-1H-indole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group under suitable conditions.
Substitution: The compound can participate in substitution reactions, where functional groups on the indole or naphthalene rings are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-2-(naphthalen-1-yl)-1H-indole-3-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-2-(naphthalen-1-yl)-1H-indole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The indole and naphthalene rings provide a rigid structure that can interact with various enzymes and receptors, modulating their function.
Comparison with Similar Compounds
1-Methyl-2-(naphthalen-1-yl)-1H-indole-3-carbonitrile can be compared with other similar compounds, such as:
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: This compound has a similar naphthalene structure but differs in the functional groups attached.
2-(1-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetonitrile: This compound shares the indole structure but has different substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H14N2 |
|---|---|
Molecular Weight |
282.3 g/mol |
IUPAC Name |
1-methyl-2-naphthalen-1-ylindole-3-carbonitrile |
InChI |
InChI=1S/C20H14N2/c1-22-19-12-5-4-10-16(19)18(13-21)20(22)17-11-6-8-14-7-2-3-9-15(14)17/h2-12H,1H3 |
InChI Key |
FMIYUQWBFBHCHW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C3=CC=CC4=CC=CC=C43)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


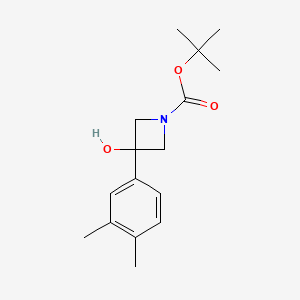
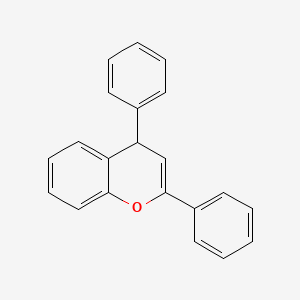
![N-(2-(Naphtho[1,2-d]oxazol-2-yl)vinyl)aniline](/img/structure/B11842632.png)

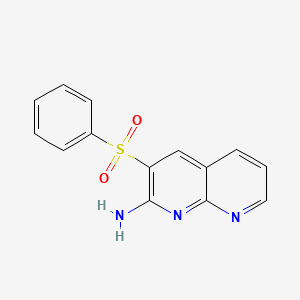
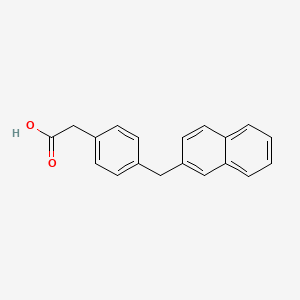
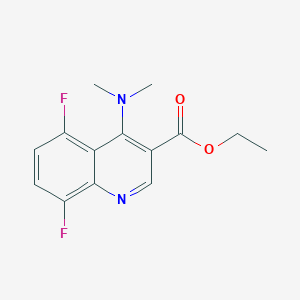
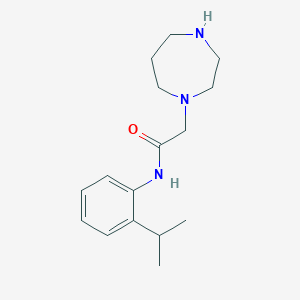
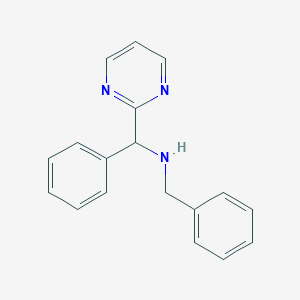
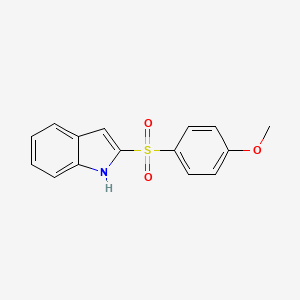
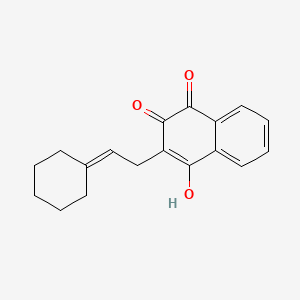

![(S)-2-((3aS,4R,6R,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine hydrochloride](/img/structure/B11842711.png)
![2'-(Phenylethynyl)-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B11842717.png)
